molecular formula C16H17N3O3 B2485094 (E)-3-(furan-2-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 1421587-35-0

(E)-3-(furan-2-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2485094
CAS RN: 1421587-35-0
M. Wt: 299.33
InChI Key: KNDJQDZNEKPGDW-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions that create specific molecular structures. For example, the von Pechmann reaction has been utilized for the synthesis of pyridopsoralens and pyridoangelicins, which share structural similarities with the target compound by starting from specific acetates and piperidin-4-one derivatives, followed by dehydrogenation or cyclisation processes (Morón, Nguyen, & Bisagni, 1983); (Morón, Huel, & Bisagni, 1992).

Molecular Structure Analysis

Molecular structure analysis often involves computational and spectroscopic methods to elucidate the configuration of organic compounds. The structural and spectral analysis by density functional theory (DFT) can provide insights into the compound's geometry, vibrational bands, and electronic properties, as demonstrated in studies on related compounds (Suresh et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving the compound or its analogs can reveal its reactivity and potential applications. For instance, the synthesis of pyrrol-2-one derivatives from enynones and enamines via silver(I)-catalyzed domino reactions highlights the chemical versatility and potential synthetic utility of these compounds (Peng et al., 2020).

Scientific Research Applications

Metabolic Studies

(E)-3-(furan-2-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one, referred to as FPP-3, has been investigated for its metabolic characteristics in rats. The studies revealed the formation of different metabolites following intravenous injections. Metabolites like M1 and M2 were observed in the bile and feces, suggesting a metabolic pathway involving the liver and excretory systems. The identification of metabolites aids in understanding the drug's metabolic fate and potential biological activities (Lee et al., 2007).

Neuroinflammation Imaging

A derivative of this compound was utilized in developing a ligand for PET imaging of the Colony-Stimulating Factor 1 Receptor (CSF1R), an emerging target for neuroinflammation imaging. This application is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. The ligand demonstrated specificity for CSF1R and underwent minimal metabolism in the brain, indicating its potential for accurate imaging of neuroinflammation (Lee et al., 2022).

Drug Interaction and Pharmacokinetics

The compound was studied for its interaction with warfarin, a common anticoagulant. The research indicated that FPP-3 can affect the pharmacokinetics of warfarin at higher dosages, specifically influencing the metabolism of R-warfarin. This interaction suggests a potential for FPP-3 to influence drug metabolism and the importance of understanding such interactions in a clinical setting (Shanmugam et al., 2007).

Antitumor Activity

The structural analog of this compound, featuring pyrazine and piperazine substituents, was synthesized and evaluated for its in vivo activity against Mycobacterium tuberculosis, an approach that could be adapted for antitumor activity. The compound exhibited activity comparable to existing drugs, demonstrating its potential for therapeutic applications (Shindikar & Viswanathan, 2005).

Analgesic Properties

A pyrazine derivative similar to (E)-3-(furan-2-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one was isolated from the leaves of Croton tiglium and displayed significant analgesic properties in mice. This finding opens avenues for exploring pain management solutions (Wu et al., 2007).

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-16(4-3-13-2-1-11-21-13)19-9-5-14(6-10-19)22-15-12-17-7-8-18-15/h1-4,7-8,11-12,14H,5-6,9-10H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDJQDZNEKPGDW-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.